molecular formula C7H8INO B1509311 2-Ethoxy-4-iodopyridine CAS No. 1363437-55-1

2-Ethoxy-4-iodopyridine

Cat. No. B1509311
CAS RN: 1363437-55-1
M. Wt: 249.05 g/mol
InChI Key: TXVWDPYTPLHCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-iodopyridine is a chemical compound with the CAS Number: 1363437-55-1 . It has a molecular weight of 249.05 . The IUPAC name for this compound is 2-ethoxy-4-iodopyridine .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-4-iodopyridine is 1S/C7H8INO/c1-2-10-7-5-6 (8)3-4-9-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Ethoxy-4-iodopyridine is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

2-Ethoxy-4-iodopyridine is a valuable building block in organic synthesis. It is used to introduce the pyridine moiety into larger molecules, which is a core structure in many pharmaceuticals and agrochemicals. Its iodine atom is reactive and can be used for further functionalization through cross-coupling reactions .

Pharmaceutical Research

In pharmaceutical research, 2-Ethoxy-4-iodopyridine serves as a reagent in the synthesis of various drugs. It is particularly noted for its role in the production of inhibitors for human NAD±dependent 15-hydroxyprostaglandin dehydrogenase, an enzyme involved in prostaglandin metabolism . This has implications for treatments of diseases where prostaglandin levels are a factor.

Material Science

The compound’s utility in material science stems from its role as an intermediate in the synthesis of complex organic molecules. Its inclusion in polymers and other materials can impart desirable electronic properties due to the pyridine ring’s electron-rich nature .

Chemical Analysis

2-Ethoxy-4-iodopyridine is used in chemical analysis as a standard or reagent. Its well-defined structure and properties allow it to be a reference point in techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Biochemistry

In biochemistry, 2-Ethoxy-4-iodopyridine finds application in the study of biochemical pathways. It can act as an inhibitor or a probe to understand enzyme mechanisms, especially in the context of nucleotide-like structures due to its pyridine base .

Industrial Applications

On an industrial scale, 2-Ethoxy-4-iodopyridine is synthesized for use as an intermediate in the production of various chemicals. Its iodine group makes it a versatile precursor for compounds required in large quantities for commercial purposes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with 2-Ethoxy-4-iodopyridine are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-ethoxy-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWDPYTPLHCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735437
Record name 2-Ethoxy-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-iodopyridine

CAS RN

1363437-55-1
Record name 2-Ethoxy-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.00 g (8.35 mmol) 2-chloro-4-iodopyridine in 15 mL ethanol are added 3.4 mL (9.2 mmol) sodium ethoxide and stirred at reflux for 12 h. The solvent is evaporated in vacuo and the residue is partitioned between water and DCM. The organic layer is dried over sodium sulphate and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel; DCM/MeOH gradient 100/0→96/4).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-4-iodopyridine
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-4-iodopyridine
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-4-iodopyridine
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-4-iodopyridine
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.